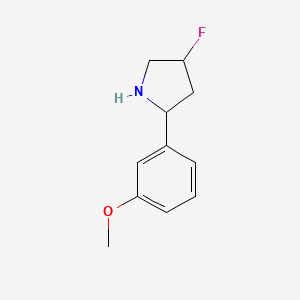

4-Fluoro-2-(3-methoxyphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

4-fluoro-2-(3-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FNO/c1-14-10-4-2-3-8(5-10)11-6-9(12)7-13-11/h2-5,9,11,13H,6-7H2,1H3 |

InChI Key |

FITICTZUDJSPSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(CN2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 3 Methoxyphenyl Pyrrolidine

Established Synthetic Pathways for Pyrrolidine (B122466) Derivatives

The construction of the pyrrolidine ring is a foundational aspect of organic synthesis, with numerous methods developed to afford these valuable heterocycles. Among the most powerful are cycloaddition and multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple precursors.

Cycloaddition Reactions in Pyrrolidine Ring Construction

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, stands as a direct and highly effective method for synthesizing the pyrrolidine core. nih.gov Azomethine ylides, often generated in situ from α-amino acid esters or their corresponding imines, serve as 1,3-dipoles that react with a variety of dipolarophiles (alkenes) to form the five-membered ring. nih.govmdpi.com This methodology is noted for its ability to create multiple stereocenters simultaneously with a high degree of control. nih.gov

Transition-metal-catalyzed asymmetric 1,3-dipolar cycloadditions have emerged as a premier strategy for the stereocontrolled synthesis of chiral pyrrolidines. rsc.org For instance, the use of copper(I) catalysts in conjunction with chiral ligands facilitates the reaction between azomethine ylides and electron-deficient alkenes, yielding highly functionalized and enantioenriched pyrrolidine derivatives. rsc.orgnih.gov The versatility of this approach allows for the incorporation of fluorine atoms into the pyrrolidine scaffold by using fluorinated alkenes as dipolarophiles. rsc.orgnih.gov The reaction of imino esters with gem-difluorostyrenes, catalyzed by a Cu(CH₃CN)₄PF₆/(S)-DTBM-segphos system, provides access to 3,3-difluoropyrrolidines with excellent diastereoselectivity and enantioselectivity. rsc.orgnih.gov Similarly, silver catalysts have been employed to promote [3+2] cycloadditions, such as the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, to produce densely substituted proline derivatives with high regio- and diastereoselectivity. nih.govua.es

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Imino ester (Azomethine ylide precursor) | gem-Difluorostyrene | Cu(CH₃CN)₄PF₆ / (S)-DTBM-segphos, KOtBu, 80 °C | 3,3-Difluoropyrrolidine | >20:1 dr, up to 97% ee | rsc.orgnih.gov |

| Imino ester (Azomethine ylide precursor) | 1,1,2-Trifluorostyrene | Cu(CH₃CN)₄PF₆ / (S)-DTBM-segphos, KOtBu, 80 °C | 3,3,4-Trifluoropyrrolidine | High | nih.gov |

| α-Imino ester | N-tert-Butanesulfinyl imine | Ag₂CO₃, Et₃N, Toluene, rt | Densely substituted pyrrolidine | High regio- and diastereoselectivity | nih.govua.es |

| Glycine-based precursors | Various alkenes/alkynes | Thermal or catalytic | Polycyclic pyrrolidines | Variable | mdpi.com |

Multicomponent Reactions for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) offer significant advantages in synthetic efficiency, atom economy, and waste reduction by combining three or more reactants in a single operation to form a complex product. nih.govtandfonline.com Several MCRs have been developed for the synthesis of pyrrolidine derivatives. tandfonline.com One such strategy involves the one-pot reaction between aldehydes, amino acid esters, and chalcones, which proceeds via the formation of a Schiff base followed by a Michael addition to construct the pyrrolidine ring. tandfonline.com

Asymmetric MCRs have been devised to produce highly substituted pyrrolidines with excellent diastereoselectivity. nih.govnih.gov For example, a TiCl₄-catalyzed reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous stereocenters in a single step. nih.govacs.org The reaction pathway can be directed towards the formation of a pyrrolidine derivative through a Lewis acid-catalyzed intramolecular rearrangement of an initially formed tetrahydrofuran (B95107) intermediate. nih.govacs.org The choice of Lewis acid and reaction conditions is crucial for controlling the reaction outcome and selectivity. nih.gov

| Components | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aldehydes, Amino acid esters, Chalcones | K₂CO₃, then I₂ | Pyrrolidine-2-carboxylates | One-pot, Schiff base formation followed by Michael addition | tandfonline.com |

| Optically active phenyldihydrofuran, N-tosyl imino ester, Silane reagents | TiCl₄ | Highly substituted pyrrolidines | Asymmetric, constructs up to three stereogenic centers, diastereoselective | nih.govacs.org |

| Isatin, Glycine methyl ester chloride, (Z)-5-Arylidine-2-thioxothiazolidin-4-ones | Et₃N, Acetonitrile, reflux | Rhodanine-substituted spirooxindole pyrrolidines | One-pot, three-component [3+2] cycloaddition via azomethine ylide | tandfonline.com |

Stereoselective Synthesis of Fluoro- and Methoxyphenyl-Substituted Pyrrolidines

Achieving stereocontrol in the synthesis of pyrrolidines bearing specific substituents like fluorine and methoxyphenyl groups is critical for their application in drug discovery. Enantioselective and diastereoselective methods, often reliant on sophisticated catalytic systems, are employed to install these functionalities with precise spatial orientation.

Enantioselective and Diastereoselective Approaches

The stereoselective synthesis of functionalized pyrrolidines can be achieved through various strategies, including the cyclization of acyclic precursors, modifications of existing pyrrolidine rings, or cycloaddition reactions using chiral components. mdpi.com For fluorinated pyrrolidines, diastereoselective methods often rely on the fluorination of a chiral precursor. For instance, the electrophilic fluorination of an enolate derived from N-Boc-4-oxo-L-proline can be used to introduce a fluorine atom at the C3 position, with the subsequent reduction of the ketone controlling the stereochemistry at C4 to yield 3-fluoro-4-hydroxyprolines. nih.gov

Diastereoselective 1,3-dipolar cycloadditions are particularly powerful, as they can generate up to four stereogenic centers in one step. nih.gov The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group on the dipolarophile, can effectively direct the stereochemical outcome of the cycloaddition with an azomethine ylide, leading to densely substituted pyrrolidines with high diastereoselectivity. nih.govua.es Similarly, asymmetric multicomponent reactions can afford highly substituted pyrrolidines in a diastereoselective manner, where the chirality is introduced from one of the starting materials, such as an optically active dihydrofuran. nih.gov

Catalytic Systems for Chiral Induction (e.g., Organocatalysis, Transition Metal Catalysis)

Both organocatalysis and transition metal catalysis are instrumental in the asymmetric synthesis of substituted pyrrolidines. nih.gov

Organocatalysis has emerged as a powerful tool, complementing metal-based catalysts. nih.govnih.gov Chiral secondary amines, particularly those based on the pyrrolidine motif like proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), are highly effective in aminocatalysis. nih.govbeilstein-journals.org These catalysts operate by forming chiral enamine intermediates with carbonyl compounds, which then react enantioselectively with various electrophiles. beilstein-journals.org This strategy has been successfully applied to reactions such as the Michael addition of aldehydes to nitroolefins, providing access to chiral building blocks for pyrrolidine synthesis. beilstein-journals.org The design of new pyrrolidine-based organocatalysts with bulky substituents can create a sterically demanding chiral environment, leading to high levels of enantioselectivity. beilstein-journals.org

Transition metal catalysis offers a broad spectrum of transformations for synthesizing chiral pyrrolidines. nih.gov As mentioned, copper(I) complexes with chiral ligands are highly effective in catalyzing asymmetric 1,3-dipolar cycloadditions to create chiral fluorinated pyrrolidines. rsc.orgnih.gov Palladium catalysis is also widely used, for example, in asymmetric allylic alkylation reactions to create vicinal stereocenters, one of which can be fluorinated. nih.gov Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoro amides provides a direct route to pyrrolidine rings, showcasing the utility of transition metals in facilitating challenging bond formations. nih.govacs.org These catalytic systems often exhibit high functional group tolerance and provide access to complex pyrrolidine architectures under mild conditions. nih.gov

Targeted Synthesis of 4-Fluoro-2-(3-methoxyphenyl)pyrrolidine and its Analogues

While a specific, dedicated synthetic route for this compound is not extensively detailed in the reviewed literature, its synthesis can be envisaged by combining established methodologies for the preparation of its core structural motifs: the 4-fluoropyrrolidine ring and the 2-aryl substituent. The synthesis of analogues bearing these key features is well-documented.

The construction of the 4-fluoropyrrolidine moiety can be approached through several modern synthetic methods. A prominent strategy is the copper-catalyzed asymmetric 1,3-dipolar cycloaddition, where a fluorinated alkene is used as the dipolarophile. nih.gov For example, the reaction of an azomethine ylide with a 1,1,2-trifluorostyrene derivative can yield a 3,3,4-trifluoropyrrolidine, demonstrating the feasibility of incorporating fluorine at the 4-position via cycloaddition. nih.gov Another approach involves the intramolecular C-H amination of specifically designed N-fluoro amide precursors, catalyzed by transition metals like copper, to form the pyrrolidine ring. nih.govacs.org Additionally, stereodivergent synthesis of α-fluoro-δ-lactams, which can serve as precursors to fluorinated pyrrolidines, has been achieved through solvent-controlled stereoselective intramolecular amidation reactions. nih.gov

The introduction of the 2-(3-methoxyphenyl) group is typically achieved through methods developed for the synthesis of 2-arylpyrrolidines. mdpi.com These methods often start from chiral precursors like (S)-prolinol, which can be elaborated through a series of reactions to introduce the desired aryl group. nih.gov The synthesis of various drugs containing a pyrrolidine core often relies on the modification of readily available chiral pyrrolidine building blocks like 4-hydroxyproline. mdpi.com A plausible strategy for the target compound could involve the stereoselective synthesis of a suitable acyclic precursor containing the 3-methoxyphenyl (B12655295) group, followed by a cyclization reaction to form the pyrrolidine ring with the desired stereochemistry. mdpi.comnih.gov

Development and Optimization of Reaction Conditions

The preparation of stereoisomers of this compound has been detailed, with specific conditions developed to control stereochemistry and maximize yield. A common synthetic pathway starts from (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

The initial step involves the fluorination of the hydroxyproline (B1673980) derivative. This is typically achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is carefully controlled by maintaining a low temperature to prevent side reactions.

Following fluorination, the carboxylic acid group is reduced. A common method for this reduction is the use of sodium borohydride (B1222165) in the presence of a Lewis acid such as boron trifluoride etherate, which forms a more reactive borane (B79455) complex in situ. This step converts the carboxylic acid to a primary alcohol.

The subsequent step is the activation of the alcohol, usually by converting it to a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine. This transforms the hydroxyl group into a good leaving group for the next stage.

The final key step is the construction of the 2-arylpyrrolidine structure. This involves a cyclization and arylation sequence. The tosylated or mesylated intermediate undergoes an intramolecular cyclization, and subsequent reaction with an organometallic reagent, such as (3-methoxyphenyl)magnesium bromide, introduces the phenyl group at the 2-position of the pyrrolidine ring. The reaction conditions for this Grignard reaction are critical for achieving the desired product.

| Step | Transformation | Key Reagents and Conditions | Starting Material | Product |

| 1 | Fluorination | Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM) | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid |

| 2 | Reduction | Sodium borohydride (NaBH₄), Boron trifluoride etherate (BF₃·OEt₂), Tetrahydrofuran (THF) | (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | tert-butyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

| 3 | Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), Dichloromethane (DCM) | tert-butyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | tert-butyl (2S,4S)-4-fluoro-2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate |

| 4 | Arylation | (3-methoxyphenyl)magnesium bromide, Tetrahydrofuran (THF) | tert-butyl (2S,4S)-4-fluoro-2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate | tert-butyl (2S,4S)-4-fluoro-2-(3-methoxyphenyl)pyrrolidine-1-carboxylate |

| 5 | Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | tert-butyl (2S,4S)-4-fluoro-2-(3-methoxyphenyl)pyrrolidine-1-carboxylate | (2S,4S)-4-fluoro-2-(3-methoxyphenyl)pyrrolidine |

Investigation of Key Intermediates and Reaction Mechanisms

The synthetic route to this compound proceeds through several stable, isolable intermediates, which are crucial for the successful formation of the final product.

The first key intermediate is the (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid . The fluorination reaction at the C-4 position of the hydroxyproline precursor proceeds via a nucleophilic substitution mechanism. The use of DAST involves the activation of the hydroxyl group, followed by an Sₙ2 attack by the fluoride (B91410) ion, which results in the inversion of stereochemistry at the C-4 position.

The second important intermediate is the N-Boc-protected alcohol, tert-butyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate . Its formation via the reduction of the carboxylic acid is a standard transformation. The mechanism involves the formation of a borane-THF complex that selectively reduces the carboxylic acid.

The tosylated intermediate, tert-butyl (2S,4S)-4-fluoro-2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate , is pivotal for the introduction of the aryl group. The tosyl group is an excellent leaving group, facilitating the subsequent Grignard reaction.

The mechanism of the final arylation step is believed to involve the formation of an N-acyliminium ion intermediate. The tosyl group leaves, and the resulting carbocation is stabilized by the nitrogen atom of the pyrrolidine ring. This electrophilic intermediate is then attacked by the nucleophilic Grignard reagent, (3-methoxyphenyl)magnesium bromide, to form the C-C bond at the 2-position of the pyrrolidine ring, yielding the desired product. The stereochemical outcome of this reaction is influenced by the existing stereocenter at C-4.

Derivatization and Further Chemical Transformations of this compound

This compound serves as a versatile intermediate that undergoes further chemical transformations, primarily involving modifications at the pyrrolidine nitrogen. These derivatizations are key to synthesizing a range of biologically active compounds.

Functional Group Interconversions

The primary functional group interconversion performed on this compound is the N-alkylation of the secondary amine. After the removal of the Boc protecting group, the pyrrolidine nitrogen becomes a nucleophile that can react with various electrophiles.

A common transformation is the reaction with substituted alkyl halides or sulfonate esters. For instance, the pyrrolidine intermediate can be reacted with compounds containing a chloromethyl or bromomethyl group to form a new C-N bond. This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction.

| Reaction Type | Electrophile Example | Base | Solvent | Product Type |

| N-Alkylation | 5-(chloromethyl)-N-cyclopropyl-6-fluoro-1H-indole-2-carboxamide | DIPEA | DMF | N-alkylated pyrrolidine |

| N-Alkylation | 2-(bromomethyl)-4-fluorobenzonitrile | K₂CO₃ | Acetonitrile | N-benzylated pyrrolidine |

Exploration of Substitution Patterns on the Pyrrolidine and Phenyl Rings

The core structure of this compound allows for the exploration of various substitution patterns, although modifications are most commonly introduced via the pyrrolidine nitrogen.

Substitution on the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is the primary site for introducing diversity. As described, N-alkylation with a wide array of electrophiles allows for the attachment of complex side chains. These side chains can contain other functional groups and ring systems, leading to the synthesis of diverse libraries of compounds. The choice of the alkylating agent determines the final substitution pattern on the nitrogen atom.

Substitution on the Phenyl Ring: While the 3-methoxy substitution on the phenyl ring is fixed from the Grignard reagent used in the synthesis, further modifications could theoretically be explored. Standard aromatic substitution reactions could potentially be employed on the final molecule or earlier intermediates, provided the reaction conditions are compatible with the other functional groups present. However, the primary route for generating diversity in derivatives of this scaffold focuses on substitutions at the pyrrolidine nitrogen.

Theoretical and Computational Studies of 4 Fluoro 2 3 Methoxyphenyl Pyrrolidine

Quantum Chemical Characterization Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. nih.gov By utilizing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can model the behavior of 4-Fluoro-2-(3-methoxyphenyl)pyrrolidine at the quantum level. nih.gov

The electronic structure of a molecule dictates its reactivity and chemical properties. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electronic charges.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and the potential for charge transfer within the molecule. semanticscholar.org Theoretical calculations for this compound would likely reveal that the HOMO is localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed across the pyrrolidine (B122466) ring and its substituents.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.17 |

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. nih.gov This analysis helps in identifying electrophilic (positive charge) and nucleophilic (negative charge) sites, which is crucial for predicting intermolecular interactions and reaction mechanisms. researchgate.netresearchgate.net For this compound, the highly electronegative fluorine, oxygen, and nitrogen atoms are expected to carry partial negative charges. Conversely, the hydrogen atoms and adjacent carbon atoms would exhibit partial positive charges, with the carbon atom bonded to fluorine being a significant electrophilic center.

| Atom | Charge (a.u.) |

|---|---|

| N (pyrrolidine) | -0.58 |

| F | -0.35 |

| O (methoxy) | -0.51 |

| C (bonded to F) | +0.25 |

| H (on N) | +0.39 |

DFT calculations are widely used to predict various spectroscopic properties, providing a valuable tool for interpreting experimental data. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. irjet.net These calculated frequencies, often scaled to correct for systematic errors, can be matched with experimental spectra to assign specific vibrational modes, such as C-F stretching, N-H bending, C-O stretching, and aromatic ring vibrations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum by calculating the energies of electronic transitions. nih.gov The results, including the maximum absorption wavelength (λmax) and oscillator strengths, are directly related to the HOMO-LUMO gap and help explain the charge transfer phenomena within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts. nih.govnih.gov Comparing these predicted shifts with experimental data aids in the structural elucidation of the molecule and confirmation of its stereochemistry.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | C-F Stretch | ~1100-1000 cm⁻¹ |

| IR | N-H Stretch | ~3400-3300 cm⁻¹ |

| UV-Vis (in silico) | λmax | ~275 nm |

| ¹³C NMR | Chemical Shift (C-F) | ~85-95 ppm |

| ¹H NMR | Chemical Shift (H on C-F) | ~4.5-5.5 ppm |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Computational methods are essential for exploring these aspects.

The pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net The substitution pattern significantly influences the preferred pucker. The strong inductive effect of the fluorine atom at the 4-position has a profound impact, often enforcing a specific ring conformation through stereoelectronic effects like the gauche effect. researchgate.netnih.gov For 4-substituted prolines, the ring can adopt a Cγ-endo (fluorine axial-like) or Cγ-exo (fluorine equatorial-like) pucker. nih.gov Computational studies, such as Potential Energy Surface (PES) scans, can identify the most stable conformers by calculating the relative energies of different puckers and substituent orientations. researchgate.net In this compound, the bulky 3-methoxyphenyl (B12655295) group would likely favor a pseudo-equatorial position to minimize steric strain, while the fluorine's preference would be governed by a balance of steric and electronic factors.

While static calculations identify stable conformers, molecular dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations can model the transitions between different ring puckers and the rotation around the single bond connecting the pyrrolidine and phenyl rings. researchgate.net The results of these simulations can be used to construct an energetic landscape, which maps the potential energy of the molecule as a function of its geometry. This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers that must be overcome to transition between them. Understanding this dynamic behavior is crucial, as the accessibility of different conformations can influence the molecule's ability to interact with biological targets or participate in chemical reactions.

Prediction of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating reaction mechanisms. By mapping the entire reaction pathway from reactants to products, researchers can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov For this compound, computational studies could predict the outcomes of various reactions, such as N-acylation or N-alkylation. By calculating the activation energies for different potential pathways, it is possible to determine the most favorable mechanism. nih.gov For instance, these calculations could assess how the electronic properties of the nitrogen atom (its nucleophilicity, as indicated by Mulliken charges) and steric hindrance from the adjacent methoxyphenyl group influence its reactivity. This predictive capability is invaluable for designing synthetic routes and understanding the chemical behavior of the compound.

Computational Elucidation of Synthetic Pathways

A thorough search of scientific literature and computational chemistry databases reveals no specific studies focused on the computational elucidation of synthetic pathways for this compound. While computational methods are broadly used to predict reaction feasibility, optimize reaction conditions, and understand mechanistic details in organic synthesis, such specific analyses for this particular molecule have not been published.

Reactivity Predictions for Chemical Transformations

There are no available computational studies that predict the reactivity of this compound for various chemical transformations. Reactivity predictions, often derived from quantum chemical calculations of molecular orbital energies, charge distributions, and reaction energy profiles, have not been specifically reported for this compound in the reviewed literature.

Molecular Interaction Modeling of this compound with Research Targets

No molecular interaction modeling studies for this compound with any specific biological or research targets have been published. The structural motifs present in the molecule, such as the fluorinated pyrrolidine and the methoxyphenyl group, suggest potential interactions with biological targets like monoamine transporters or various receptors and enzymes. However, without specific studies, any discussion of its interaction profile remains speculative.

Ligand-Protein Docking Studies in In Vitro Research Models

Identification of Key Binding Interactions and Pharmacophoric Features

As a direct consequence of the absence of docking studies, there is no information available regarding the key binding interactions (such as hydrogen bonds, hydrophobic interactions, or ionic bonds) or the pharmacophoric features of this compound. A pharmacophore is an abstract ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The development of a pharmacophore model for this compound has not been documented.

Mechanistic Investigations of 4 Fluoro 2 3 Methoxyphenyl Pyrrolidine in Model Systems

In Vitro Target Engagement Studies

Comprehensive studies detailing the specific enzymes, receptors, or ion channels that 4-Fluoro-2-(3-methoxyphenyl)pyrrolidine interacts with are not currently documented in available research.

Quantitative Binding Affinity Determination

There is no published data available that quantifies the binding affinity of this compound, such as Kᵢ or IC₅₀ values, for any specific biological target.

Allosteric or Orthosteric Mechanism Elucidation

Investigations into whether this compound acts via an allosteric or orthosteric mechanism at a particular target have not been reported.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Specific structure-activity relationship studies focusing on the molecular interactions of this compound are not described in the current body of scientific literature.

Impact of Fluorine Position and Stereochemistry on Target Interaction

While the positioning and stereochemistry of fluorine atoms are known to be critical for the pharmacological activity of many compounds, specific studies detailing these aspects for this compound and its interaction with biological targets are absent from the available data.

Role of the Methoxyphenyl Group and Pyrrolidine (B122466) Core in Molecular Recognition

The precise contributions of the 3-methoxyphenyl (B12655295) group and the pyrrolidine core to the molecular recognition and binding of this specific compound have not been experimentally determined or reported.

Biophysical Characterization of Ligand-Target Complexes (non-clinical)

There is no available information from biophysical studies, such as X-ray crystallography or NMR spectroscopy, that characterizes the complex formed between this compound and any potential biological target.

Spectroscopic Probes for Conformational Changes

Spectroscopic techniques are invaluable for discerning the conformational dynamics of molecules. For a substituted pyrrolidine such as this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be instrumental in characterizing its three-dimensional structure and conformational equilibria in solution.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the Cγ-endo and Cγ-exo puckers. In these conformations, the C4 atom is displaced either on the same side (endo) or the opposite side (exo) of the ring relative to the substituent at the C2 position. The introduction of a fluorine atom at the 4-position is known to significantly influence this equilibrium. This is primarily due to stereoelectronic effects, where the gauche effect involving the electronegative fluorine atom can stabilize one pucker over the other.

For instance, in analogous 4-fluoroproline (B1262513) systems, the fluorine substituent has been shown to bias the ring pucker. The precise nature of this bias (endo vs. exo) depends on the stereochemistry at the C4 position. This conformational preference can, in turn, influence the orientation of the 2-(3-methoxyphenyl) group, dictating its spatial relationship with the rest of the molecule and any potential binding partners.

Furthermore, ¹⁹F NMR spectroscopy would be a particularly sensitive probe for monitoring changes in the local electronic environment of the fluorine atom. Any interaction with a model biological system, such as a protein or a membrane mimetic, that induces a conformational change in the pyrrolidine ring would likely result in a measurable change in the ¹⁹F chemical shift. The magnitude and direction of this chemical shift perturbation could provide insights into the nature of the interaction and the conformational state adopted by the molecule upon binding.

While specific experimental data for this compound is not available in the reviewed literature, the table below presents hypothetical ¹⁹F NMR chemical shift changes that could be observed upon binding to a target, based on studies of other fluorinated ligands.

| State of the Molecule | Hypothetical ¹⁹F Chemical Shift (ppm) | Interpretation |

|---|---|---|

| Unbound in solution | -175.0 | Represents the time-averaged chemical shift of the conformational ensemble in the unbound state. |

| Bound to a hydrophobic pocket | -173.5 | A downfield shift may indicate a change in the local dielectric environment and a specific conformational selection upon binding. |

| Bound to a hydrophilic environment | -176.2 | An upfield shift could suggest interaction with polar residues or water molecules within the binding site. |

Calorimetric Studies of Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with biomolecular interactions. khanacademy.org This method allows for the determination of the key thermodynamic parameters that govern a binding event, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of binding (n). From these, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. khanacademy.org

In the context of this compound interacting with a model protein, ITC would provide critical insights into the driving forces of the binding process. The binding of a small molecule to a protein is typically driven by a combination of enthalpic and entropic contributions.

Enthalpy (ΔH): This term reflects the changes in bonding interactions, such as the formation of hydrogen bonds and van der Waals interactions between the ligand and the protein. A favorable (negative) ΔH suggests that the new interactions formed are stronger than those that were broken upon binding.

The thermodynamic signature (the relative contributions of ΔH and ΔS to ΔG) can reveal much about the nature of the binding. For example, a binding event that is primarily enthalpy-driven often involves significant hydrogen bonding and shape complementarity. Conversely, an entropy-driven interaction is typically dominated by the hydrophobic effect.

While no specific ITC data exists for this compound, we can consider a hypothetical binding scenario to a model protein target to illustrate the type of data that would be obtained. The following interactive table presents a hypothetical thermodynamic profile for such an interaction.

| Thermodynamic Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Binding Affinity (Kₐ) (M⁻¹) | 5.0 x 10⁶ | Indicates a strong binding interaction. |

| Dissociation Constant (K₋) (nM) | 200 | The concentration of ligand required to occupy 50% of the binding sites. |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 | A significant favorable enthalpic contribution, suggesting strong hydrogen bonding and/or van der Waals interactions. |

| Entropy Change (TΔS) (kcal/mol) | -2.0 | An unfavorable entropic contribution, possibly due to a loss of conformational freedom of the ligand and/or protein upon binding that is not fully compensated by the release of water molecules. |

| Gibbs Free Energy Change (ΔG) (kcal/mol) | -6.5 | The overall favorable free energy change, indicating a spontaneous binding process. |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding ratio of the ligand to the protein. |

This hypothetical data suggests that the binding of this compound is primarily driven by favorable enthalpic contributions, which are strong enough to overcome the unfavorable entropic penalty associated with the loss of conformational freedom upon complex formation.

Advanced Applications of 4 Fluoro 2 3 Methoxyphenyl Pyrrolidine in Interdisciplinary Research

As a Chiral Building Block in Asymmetric Catalysis and Synthesis

The utility of chiral pyrrolidine (B122466) derivatives as organocatalysts and building blocks in asymmetric synthesis is a well-established field. mdpi.comnih.gov These structures are fundamental to many stereoselective transformations. However, there is no specific literature detailing the application of 4-Fluoro-2-(3-methoxyphenyl)pyrrolidine as a chiral building block or catalyst in asymmetric reactions. Research in this area has focused on other substituted pyrrolidines and prolinamides, but performance data, reaction yields, or enantioselectivity specifically attributed to this compound have not been reported. mdpi.comresearchgate.net

Role in the Design of Molecular Probes for Biological Systems (strictly non-clinical)

The development of molecular probes is a crucial aspect of chemical biology for investigating biological systems. While general methods for creating fluorescent probes for the pyrrolidine class of compounds have been explored, there is no specific information available on the use of this compound in this context. nih.gov

Development of Fluorescent or Isotopic Labels

No published studies were found describing the synthesis or application of fluorescent or isotopically labeled versions of this compound for use as molecular probes.

Chemical Biology Tools for Target Validation

There is no documented use of this compound as a chemical biology tool for the validation of biological targets in a non-clinical setting.

Integration into Novel Material Architectures

The incorporation of functional organic molecules into advanced materials is a rapidly growing area of research. Fluorinated linkers and building blocks are known to impart unique properties to materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). nih.gov

Functionalization of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Contribution to Polymer Chemistry or Supramolecular Assemblies

There is no available information on the integration of this compound into polymer chains or its use in the formation of supramolecular assemblies.

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound, a compound of interest in various research fields, necessitates the use of sophisticated analytical techniques. Due to its structural complexity, methods offering high sensitivity and specificity are required for accurate analysis in complex matrices. The analytical approaches are primarily centered around chromatographic separation coupled with mass spectrometric detection, which are the gold standards in forensic and chemical analysis. researchgate.net

Chromatographic and Mass Spectrometric Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are fundamental techniques for the analysis of novel psychoactive substances (NPS), a category under which substituted pyrrolidines may fall. sigmaaldrich.com These methods provide precise identification and measurement of the compound and its potential metabolites. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and thermally stable compounds. researchgate.net For a compound like this compound, derivatization may sometimes be employed to enhance volatility, though it is often amenable to direct analysis. Electron Ionization (EI) is typically used, which generates reproducible mass spectra that can be compared against spectral libraries. researchgate.net The fragmentation patterns are crucial for structural elucidation and distinguishing between isomers.

A representative GC-MS method for a structurally related fluorinated pyrrolidine derivative is detailed below.

| Parameter | Value/Condition |

|---|---|

| Chromatographic Column | HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector | Split mode (e.g., 1:50), 280 °C |

| Carrier Gas | Helium, constant flow rate (e.g., 1.2 mL/min) |

| Oven Temperature Program | Initial 170°C for 1 min, ramp to 293°C at 18°C/min, hold for 6.1 min, ramp to 325°C |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 280 °C |

| Quadrupole Temperature | 180 °C |

| Mass Scan Range | m/z 50-550 amu |

This data is representative and based on methodologies used for structurally similar novel psychoactive substances, such as 4F-alpha-PiHP. policija.si

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that may be thermally labile or less volatile, LC-MS/MS is the preferred method. It offers high sensitivity and is suitable for analyzing samples in complex biological matrices. Electrospray ionization (ESI) is a common "soft ionization" technique used in this context, which typically keeps the molecular ion intact.

The fragmentation of the precursor ion in the collision cell provides structural information, enhancing the certainty of identification. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-Time-of-Flight (LC-TOF), can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Below are typical parameters for an LC-HRMS method applicable to the analysis of substituted pyrrolidines.

| Parameter | Value/Condition |

|---|---|

| Chromatographic Column | Reversed-phase, e.g., C18 (50 x 4.6 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid and 1mM ammonium formate in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 1.0 mL/min |

| Gradient | Gradient elution starting at 5% B, increasing to 100% B |

| Ion Source | Dual Agilent Jet Stream Electrospray Ionization (Dual AJS ESI) |

| Ion Mode | Positive |

| Drying Gas (N₂) Temperature | 325 °C |

| Fragmentor Voltage | 175 V |

| Mass Scan Range | m/z 80-1000 amu |

This data is representative and based on methodologies used for structurally similar novel psychoactive substances, such as 4F-alpha-PiHP. policija.si

Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show characteristic fragmentation patterns. In EI-MS, α-cleavage adjacent to the nitrogen atom of the pyrrolidine ring is a primary fragmentation pathway. miamioh.edu This would likely result in the loss of the methoxyphenyl group or cleavage within the pyrrolidine ring itself. The presence of the fluorophenyl moiety would also lead to characteristic ions.

For a related compound, 2-(3-fluoro-4-methoxyphenyl)pyrrolidine (C₁₁H₁₄FNO), predicted mass-to-charge ratios (m/z) for common adducts in ESI-MS are available and provide insight into what could be expected.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 196.11322 |

| [M+Na]⁺ | 218.09516 |

| [M-H]⁻ | 194.09866 |

| [M+K]⁺ | 234.06910 |

Data is for the isomeric compound 2-(3-fluoro-4-methoxyphenyl)pyrrolidine. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatographic techniques are essential for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation. ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to confirm the connectivity of the atoms and definitively establish the structure of this compound and differentiate it from its isomers.

Future Research Horizons for this compound: A Roadmap for Innovation

The novel chemical entity this compound stands as a compound of significant interest for future scientific exploration. While specific research on this molecule is in its nascent stages, its structural features, incorporating a fluorinated pyrrolidine ring and a methoxyphenyl group, suggest a rich landscape for investigation across various scientific disciplines. This article outlines key future directions and emerging research opportunities that could unlock the full potential of this promising compound.

Q & A

Basic Research Questions

What are the key considerations for optimizing synthetic routes to 4-Fluoro-2-(3-methoxyphenyl)pyrrolidine?

Answer:

Synthesis optimization requires balancing reaction conditions (e.g., solvent choice, temperature, catalyst) and regioselectivity. For fluorinated pyrrolidines, fluorination steps often use reagents like KF in DMSO (as seen in fluoropyridine analogs) to ensure high yield and purity . Purification methods (e.g., column chromatography) should account for polar functional groups, and intermediates should be validated via NMR (e.g., H/C) to confirm structural fidelity . Safety protocols for handling fluorinated intermediates (e.g., PPE, fume hoods) are critical due to potential toxicity .

How can researchers validate the stereochemical configuration of this compound?

Answer:

X-ray crystallography is the gold standard for determining absolute stereochemistry. Monoclinic crystal systems (e.g., space group ) with refined unit cell parameters (e.g., Å, ) provide high-resolution data . For rapid validation, compare experimental NMR coupling constants (-values) with computational predictions (DFT or molecular modeling) .

What safety measures are essential when handling this compound in biological assays?

Answer:

- Acute exposure: Use fume hoods and closed systems to avoid inhalation/contact. Toxicity data for related fluorophenyl pyrrolidines suggest unknown acute effects, so assume worst-case hazards .

- Fire hazards: Use CO or dry chemical extinguishers; avoid water jets to prevent toxic fume dispersion .

- Waste disposal: Segregate halogenated waste and consult institutional guidelines for fluorinated organics .

Advanced Research Questions

How can crystallographic data resolve discrepancies in reported structural parameters for fluorinated pyrrolidines?

Answer:

Contradictions in bond lengths/angles (e.g., C-F vs. C-O distances) may arise from experimental resolution limits or disorder in crystal packing. Refine data using software like SHELX or OLEX2, and cross-validate with spectroscopic data. For example, compare torsion angles in the pyrrolidine ring with NMR-derived dihedral angles . Publish raw diffraction data (e.g., CIF files) for transparency .

What strategies improve the bioactivity of this compound derivatives in drug discovery?

Answer:

- Structure-activity relationship (SAR): Introduce substituents at the 3-methoxyphenyl group (e.g., electron-withdrawing groups) to modulate lipophilicity and target binding .

- Fluorine effects: Exploit F NMR to track metabolic stability and membrane permeability in vitro .

- Biological assays: Prioritize derivatives with low nM activity in enzyme inhibition (e.g., kinase targets) or receptor binding (e.g., GPCRs) using high-throughput screening .

How do computational methods address challenges in predicting the reactivity of fluorinated pyrrolidines?

Answer:

- DFT calculations: Model fluorination transition states to identify kinetic vs. thermodynamic control in synthesis .

- MD simulations: Predict solvation effects on conformational stability, especially for stereocenters .

- Machine learning: Train models on fluorinated compound databases to predict regioselectivity in electrophilic substitution .

Methodological Guidance

Data Contradiction Analysis: Conflicting NMR vs. X-ray Results

Scenario: NMR suggests a planar pyrrolidine ring, while X-ray shows puckering.

Resolution:

Check for dynamic effects in solution (NMR timescale) vs. static solid-state (X-ray).

Perform variable-temperature NMR to detect ring-flipping barriers.

Re-examine crystallographic data for disorder or thermal motion artifacts .

Experimental Design for Comparative Bioactivity Studies

Protocol:

Controls: Include non-fluorinated and methoxy-substituted analogs.

Dose-response: Test 0.1–100 µM ranges in triplicate.

Analytical QC: Confirm compound integrity post-assay via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.